6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Medicinal Chemistry Cross-Coupling Library Synthesis

Orthogonal halogenated quinazoline with C6-Br and C4-Cl sites enables sequential Pd-catalyzed coupling for focused kinase inhibitor libraries. LogP 4.06, TPSA 25.78 Ų, and CF₃ group provide oral bioavailability starting point. Available at ≥98% purity with cost-efficient gram-scale pricing.

Molecular Formula C9H3BrClF3N2
Molecular Weight 311.48 g/mol
CAS No. 887592-29-2
Cat. No. B1602311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
CAS887592-29-2
Molecular FormulaC9H3BrClF3N2
Molecular Weight311.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C9H3BrClF3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H
InChIKeyJZFWFSWPWLDAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline (CAS 887592-29-2): A Core Scaffold for Synthetic and Medicinal Chemistry Applications


6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline (CAS 887592-29-2) is a polyhalogenated heterocyclic building block featuring a quinazoline core substituted at the 2-position with a trifluoromethyl group, and at the 4- and 6-positions with chlorine and bromine atoms, respectively . This specific substitution pattern establishes a defined molecular framework with a LogP of 4.06 and a topological polar surface area (TPSA) of 25.78 Ų, which are critical parameters influencing its physicochemical behavior and synthetic utility . The compound is routinely supplied as a research chemical with standard purities ranging from 95% to ≥98% .

Why 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline Cannot Be Arbitrarily Substituted with Analogs


The scientific and procurement value of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is rooted in its unique spatial and electronic configuration. While numerous halogenated quinazoline analogs exist, even minor positional changes to the halogen atoms (e.g., relocating bromine from the 6- to the 7- or 8-position) generate distinct chemical entities (regioisomers) with divergent physical properties and, critically, altered biological target engagement . Furthermore, replacing the trifluoromethyl group at the 2-position with a methyl or other alkyl group dramatically changes the molecule's lipophilicity and metabolic stability. In the context of cross-coupling chemistry, the specific arrangement of the bromine and chlorine atoms dictates the order and selectivity of sequential coupling reactions; substituting this compound with a differently halogenated analog fundamentally alters the accessible synthetic pathways and the structures of the resulting libraries [1].

Quantitative Differential Evidence for 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline Against In-Class Comparators


Orthogonal Synthetic Handles: Differentiated Cross-Coupling Utility Based on Halogen Position and Reactivity

The target compound contains both a C-Br bond at the 6-position and a C-Cl bond at the 4-position on the quinazoline core. This specific arrangement of halogens provides orthogonal reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is typically more reactive and undergoes coupling first, followed by the C-Cl bond under harsher conditions, enabling the construction of complex, unsymmetrical libraries from a single scaffold. The trifluoromethyl group at the 2-position stabilizes the transition state by polarizing the quinazoline ring, improving coupling efficiency compared to non-fluorinated analogs [1].

Medicinal Chemistry Cross-Coupling Library Synthesis

Procurement-Purity Comparison: Quantified Difference in Available Purity Grade vs. 7-Bromo Analog

A direct comparison of commercial supplier offerings reveals a significant difference in the maximum guaranteed purity available for 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline versus its 7-bromo positional isomer. The target compound is available with a purity of ≥98% , while the 7-bromo analog is typically supplied at a minimum purity of 95% . This 3% absolute difference can be critical in sensitive applications like quantitative biological assays or as a starting material for complex, multi-step syntheses where impurity accumulation is a concern.

Procurement Purity Supply Chain

Procurement-Price Comparison: Lower Cost Per Gram of 6-Bromo Analog vs. 7-Bromo Analog for Bulk Research Quantities

A direct comparison of the per-gram cost for research quantities from the same supplier reveals a substantial price differential. For 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, the price for 5g is $3189.00 (≈ $637.80/g), decreasing to $5310.00 for 10g (≈ $531.00/g) . In contrast, its 7-bromo positional isomer is priced at $680.00 for 1g, with higher quantities available only upon request, indicating a significantly higher per-gram cost . This price difference reflects underlying supply chain and synthetic accessibility differences.

Procurement Cost-Effectiveness Bulk Synthesis

Physicochemical Differentiation: Quantified Lipophilicity (LogP) as a Determinant of Biological and ADME Profile

The lipophilicity of a molecule is a key determinant of its permeability, solubility, and metabolic stability. For 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, the calculated LogP is 4.06, and its topological polar surface area (TPSA) is 25.78 Ų . While no direct quantitative SAR study is available for this exact molecule, these values can be compared to known trends in medicinal chemistry. The presence of the 2-trifluoromethyl group significantly elevates LogP compared to unsubstituted or methyl-substituted quinazolines. This class-level inference is critical: a LogP of 4.06 places this compound in a lipophilicity range often associated with good cell permeability but also potential for higher metabolic clearance, a factor that must be managed in drug discovery programs.

Medicinal Chemistry ADME Lipophilicity

Differentiated Synthetic Utility: PI3Kδ Inhibitor Program Demonstrates Use of 6-Bromo-4-Chloroquinazoline Core

A 2020 study on the discovery of novel PI3Kδ inhibitors demonstrates the critical role of the 6-bromo-4-chloroquinazoline core in medicinal chemistry. The research utilized 6-bromo-4-chloro quinazoline as a key intermediate to synthesize a series of compounds, culminating in the identification of lead compound 15c, which exhibited excellent enzyme activity against PI3Kδ with an IC50 of 27.5 nM [1]. This result was compared against the control BEZ235 and demonstrated a significant improvement in selectivity over other PI3K isoforms [1].

Medicinal Chemistry Kinase Inhibitor Cancer

Defined Application Scenarios for 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline Based on Quantified Evidence


1. Building Block for Kinase-Focused Medicinal Chemistry Libraries

Given its structural similarity to clinically validated quinazoline-based kinase inhibitors and the demonstrated use of its core in developing a potent PI3Kδ inhibitor (IC50 = 27.5 nM) [1], this compound is optimally suited as a starting material for the synthesis of focused kinase inhibitor libraries. The orthogonal reactivity of its C6-Br and C4-Cl bonds allows for the systematic, sequential introduction of diversity elements to probe the ATP-binding pocket of kinases. The high available purity (≥98%) and favorable cost-per-gram economics at scale further support its use in medium- to large-scale library production.

2. Advanced Intermediate for Trifluoromethylated Drug Candidates

The specific LogP of 4.06 provides a rational starting point for medicinal chemists designing molecules intended for oral bioavailability. The trifluoromethyl group, a common motif in FDA-approved drugs, enhances metabolic stability and target binding. The presence of two orthogonal halogens allows this single building block to be advanced into a diverse array of complex, drug-like molecules with tailored ADME properties, making it a valuable intermediate in lead optimization programs. The higher purity of the 6-bromo isomer versus its 7-bromo analog (≥98% vs ≥95%) makes it a superior choice for generating high-quality final compounds.

3. Scaffold for Sequential Cross-Coupling Method Development and SAR Studies

The polyhalogenated nature of this compound provides a robust testbed for developing and optimizing new palladium-catalyzed cross-coupling methodologies [2]. Its two distinct carbon-halogen bonds (C-Br and C-Cl) allow chemists to explore reaction conditions for site-selective coupling, a cornerstone of modern structure-activity relationship (SAR) studies. This utility distinguishes it from mono-halogenated or symmetrically substituted quinazolines. The significant cost advantage of the 6-bromo isomer over the 7-bromo isomer directly benefits labs where method development requires consuming multiple grams of starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.